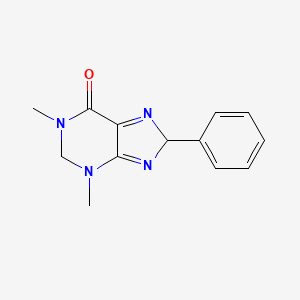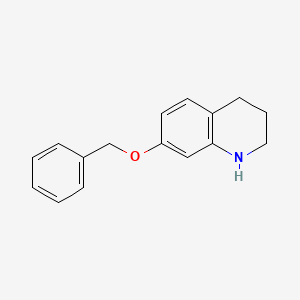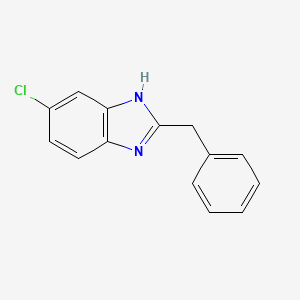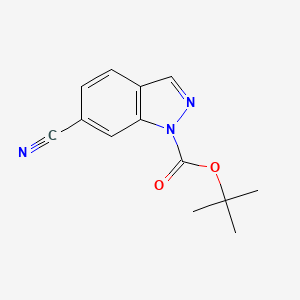
Methyl 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate is a chemical compound with the molecular formula C7H5Cl2NO4 It is a derivative of pyridine, characterized by the presence of chlorine atoms at the 4th and 5th positions, a hydroxyl group at the 3rd position, and a keto group at the 6th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate typically involves the reaction of 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using recrystallization techniques to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required standards for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at the 3rd position can be oxidized to form a ketone.
Reduction: The keto group at the 6th position can be reduced to form a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 3-keto-4,5-dichloro-6-oxo-1,6-dihydropyridine-2-carboxylate.
Reduction: Formation of 3-hydroxy-4,5-dichloro-6-hydroxy-1,6-dihydropyridine-2-carboxylate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of Methyl 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid: Similar structure but lacks the methyl ester group.
4,5-Dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine: Similar structure but lacks the carboxylate group.
Methyl 4,5-dichloro-6-oxo-1,6-dihydropyridine-2-carboxylate: Similar structure but lacks the hydroxyl group at the 3rd position.
Uniqueness
Methyl 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate is unique due to the presence of both chlorine atoms and the hydroxyl group, which confer distinct chemical reactivity and potential biological activity. Its specific combination of functional groups makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C7H5Cl2NO4 |
|---|---|
Peso molecular |
238.02 g/mol |
Nombre IUPAC |
methyl 4,5-dichloro-3-hydroxy-6-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C7H5Cl2NO4/c1-14-7(13)4-5(11)2(8)3(9)6(12)10-4/h11H,1H3,(H,10,12) |
Clave InChI |
QABONEYRDWSGPZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=C(C(=O)N1)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11870221.png)

![4-[(3S)-3-Hydroxypyrrolidin-1-yl]-2-methylquinazolin-7(1H)-one](/img/structure/B11870224.png)


![2-(Chloromethyl)-8-fluoro-4-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline](/img/structure/B11870256.png)




